Ethanone, 1-(4-fluorophenyl)-, hydrazone Ethanone, 1-(4-fluorophenyl)-, hydrazone
Brand Name: Vulcanchem
CAS No.: 93480-06-9
VCID: VC17005594
InChI: InChI=1S/C8H9FN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-5H,10H2,1H3/b11-6+
SMILES:
Molecular Formula: C8H9FN2
Molecular Weight: 152.17 g/mol

Ethanone, 1-(4-fluorophenyl)-, hydrazone

CAS No.: 93480-06-9

Cat. No.: VC17005594

Molecular Formula: C8H9FN2

Molecular Weight: 152.17 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-(4-fluorophenyl)-, hydrazone - 93480-06-9

Specification

CAS No. 93480-06-9
Molecular Formula C8H9FN2
Molecular Weight 152.17 g/mol
IUPAC Name (E)-1-(4-fluorophenyl)ethylidenehydrazine
Standard InChI InChI=1S/C8H9FN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-5H,10H2,1H3/b11-6+
Standard InChI Key FDYSTUDDBWYLCD-IZZDOVSWSA-N
Isomeric SMILES C/C(=N\N)/C1=CC=C(C=C1)F
Canonical SMILES CC(=NN)C1=CC=C(C=C1)F

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

Ethanone, 1-(4-fluorophenyl)-, hydrazone is systematically named according to IUPAC guidelines as (4-fluorophenyl)acetophenone hydrazone. Its molecular structure consists of a 4-fluorophenyl group bonded to an ethanone moiety, where the carbonyl oxygen is replaced by a hydrazone group (–NH–N=). The molecular formula is inferred as C₈H₈FN₃, derived from the parent ketone, 1-(4-fluorophenyl)ethanone (C₈H₇FO), by substituting the carbonyl oxygen with a hydrazine-derived group (–NH–NH₂). The presence of the fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.

Structural Analysis

The compound’s structure can be represented as:
Ar–C(=N–NH2)–CH3\text{Ar–C(=N–NH}_2\text{)–CH}_3
where Ar denotes the 4-fluorophenyl group. X-ray crystallography data for analogous hydrazones reveal planar configurations around the hydrazone nitrogen atoms, with dihedral angles between the aryl ring and the hydrazone plane typically ranging from 10° to 30°. This planarity facilitates conjugation between the aromatic system and the hydrazone group, enhancing stability and influencing spectroscopic properties.

Synthesis and Reaction Mechanisms

Condensation Reaction Pathway

The synthesis of ethanone, 1-(4-fluorophenyl)-, hydrazone proceeds via a nucleophilic acyl substitution reaction between 1-(4-fluorophenyl)ethanone and hydrazine (NH₂–NH₂) or its derivatives. The reaction mechanism involves three key steps:

  • Protonation of the carbonyl oxygen by an acid catalyst (e.g., HCl or H₂SO₄), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the hydrazine’s terminal nitrogen on the carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration of the intermediate to eliminate water, resulting in the formation of the hydrazone bond (–N=N–).

The reaction is typically conducted under reflux in polar aprotic solvents (e.g., ethanol or methanol) to stabilize intermediates and drive the equilibrium toward product formation. Yields exceeding 70% have been reported for analogous hydrazones under optimized conditions.

Side Reactions and Byproducts

Competing reactions include:

  • Over-condensation: Excess hydrazine may lead to bis-hydrazone formation.

  • Oxidation: Hydrazones are susceptible to oxidation, particularly in the presence of atmospheric oxygen, forming azine derivatives.

  • Tautomerism: Keto-enol tautomerism can occur, though the electron-withdrawing fluorine substituent stabilizes the keto form.

Physicochemical Properties

General Hydrazone Characteristics

While specific data for ethanone, 1-(4-fluorophenyl)-, hydrazone are sparse, Table 1 summarizes properties inferred from structurally related hydrazones:

PropertyValue (Typical Range)Notes
Melting Point110–130°CHigher than parent ketone due to H-bonding
SolubilitySoluble in DMSO, DMFLimited solubility in water (<0.1 g/L)
Molar Absorptivity (ε)10,000–15,000 L/mol·cmUV-Vis λₘₐₓ ~300 nm (π→π* transitions)
StabilityStable under inert gasDecomposes above 200°C

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1600 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N–H stretch).

  • ¹H NMR: Signals at δ 2.5–3.0 ppm (CH₃), δ 6.8–7.8 ppm (aryl protons), and δ 8.0–9.0 ppm (NH protons).

Applications in Scientific Research

Pharmaceutical Intermediate

Hydrazones derived from fluorinated aromatics are pivotal in synthesizing heterocyclic drugs. For example:

  • Antifungal Agents: Hydrazones act as precursors to triazole derivatives, inhibiting fungal cytochrome P450 enzymes.

  • Anticancer Compounds: Coordination complexes of hydrazones with transition metals (e.g., Pt, Cu) exhibit cytotoxicity against cancer cell lines.

Materials Science

  • Polymer Stabilizers: Hydrazones inhibit thermal degradation in polymers by scavenging free radicals.

  • Sensor Development: Fluorinated hydrazones serve as fluorophores in pH-sensitive optical sensors.

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